molecular formula C22H20N2O4S2 B2509106 (E)-ethyl 4-(3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanamido)benzoate CAS No. 307525-57-1

(E)-ethyl 4-(3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanamido)benzoate

Cat. No. B2509106
CAS RN: 307525-57-1
M. Wt: 440.53
InChI Key: MSBTWFQRYNHNGS-NBVRZTHBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The compound has a complex structure with multiple functional groups. The InChI code for the compound is 1S/C17H11NO3S2/c19-15-14 (10-11-4-2-1-3-5-11)23-17 (22)18 (15)13-8-6-12 (7-9-13)16 (20)21/h1-10H, (H,20,21)/b14-10- . This indicates the presence of benzylidene, oxo, thioxo, thiazolidin, propanamido, and benzoate groups in the molecule.


Physical And Chemical Properties Analysis

The compound is a solid . Its molecular weight is 341.41 . Unfortunately, other physical and chemical properties like melting point, boiling point, and density are not available in the resources I have.

Scientific Research Applications

Fluorescent Probes for Bioimaging

This compound and its derivatives have been tested as fluorescent probes for bioimaging . They can be used as fluorescent dyes of fixed cells of mammalian origin .

Aldose Reductase Inhibitors

Aldose reductase is an enzyme involved in glucose metabolism, and inhibitors of this enzyme are being researched for the treatment of complications of diabetes . This compound has shown potential in this area .

Antibacterial Activity

The compound has demonstrated antibacterial activity, especially against Gram-positive bacteria . This makes it a potential candidate for the development of new antibacterial drugs .

Antifungal Activity

In addition to its antibacterial properties, the compound also has antifungal activity . This broadens its potential use in the treatment of various infections .

Anticancer Activity

The compound has shown anticancer activity, making it a potential candidate for cancer treatment . Further research is needed to fully understand its mechanism of action and potential applications in oncology .

Physicochemical Properties

The compound’s unique physicochemical properties, such as its high thermal stability above 240 °C, make it interesting for various applications . For example, it could be used in the development of materials that require high thermal stability .

Synthesis of Derivatives

The compound can be used as a starting material for the synthesis of a variety of derivatives . These derivatives can then be tested for various biological activities, potentially leading to the discovery of new drugs .

Study of Structure-Activity Relationships

The compound provides a useful model for studying structure-activity relationships . By making small changes to the compound and observing the resulting changes in activity, researchers can gain insights into how the compound’s structure influences its biological activity .

properties

IUPAC Name

ethyl 4-[3-[(5E)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O4S2/c1-2-28-21(27)16-8-10-17(11-9-16)23-19(25)12-13-24-20(26)18(30-22(24)29)14-15-6-4-3-5-7-15/h3-11,14H,2,12-13H2,1H3,(H,23,25)/b18-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSBTWFQRYNHNGS-NBVRZTHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CCN2C(=O)C(=CC3=CC=CC=C3)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CCN2C(=O)/C(=C\C3=CC=CC=C3)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-ethyl 4-(3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanamido)benzoate

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